molecular formula C9H8BrNO2 B1377816 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one CAS No. 1194459-28-3

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1377816
M. Wt: 242.07 g/mol
InChI Key: WYOOKLVWUVBNQJ-UHFFFAOYSA-N
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Description

“6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has an average mass of 242.069 Da and a monoisotopic mass of 240.973831 Da .


Molecular Structure Analysis

The molecular structure of “6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one” consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.3±42.0 °C at 760 mmHg, and a flash point of 181.4±27.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The compound has an ACD/LogP of 2.55 and an ACD/LogD (pH 5.5) of 2.49 . Its polar surface area is 29 Å2 .

Scientific Research Applications

Synthesis and Reactivity

  • 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one and its derivatives are involved in various synthetic processes. For instance, Klásek et al. (2002) explored how 4-Hydroxy-1H-quinolin-2-ones react with thiocyanogen, yielding 3-thiocyanato-1H,3H-quinoline-2,4-diones. These compounds show significant reactivity towards nucleophiles and can easily hydrolyze back to 4-hydroxy-1H-quinolin-2-ones (Klásek, Polis, Mrkvička, & Košmrlj, 2002).
  • In another study, Liu Chang-chun (2010) demonstrated the synthesis of 6-hydroxy-1H-quinolin-2-one in an ionic liquid, indicating the utility of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one in producing various quinolinone derivatives under specific conditions (Liu Chang-chun, 2010).

Structural and Chemical Properties

  • The compound and its related derivatives have been studied for their structural and chemical properties. Ukrainets, Golik, and Chernenok (2013) investigated the diuretic activity of brominated quinolinone derivatives, noting substantial increases in activity compared to their non-brominated counterparts (Ukrainets, Golik, & Chernenok, 2013).
  • Additionally, Yang Li, Kai Li, and W. Gao (2016) described a one-pot synthesis method for N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, showcasing the compound's versatility in generating a series of quinoline-based isoindolin-1-ones (Yang Li, Kai Li, & W. Gao, 2016).

Applications in Natural Product Synthesis

  • The derivatives of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one have been used in the synthesis of natural products. For example, Sebastián O. Simonetti, E. Larghi, and T. Kaufman (2016) developed a method for synthesizing an advanced intermediate towards naturally occurring bioactive 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones, highlighting the compound's potential in the synthesis of bioactive natural products (Sebastián O. Simonetti, E. Larghi, & T. Kaufman, 2016).

Antimicrobial and Anticancer Activities

  • Research by Mahmoud et al. (2018) identified 3,4-dihydroquinoline-2-one derivatives with weak cytotoxic activities against cancer cell lines and inhibitory effects against bacterial strains, demonstrating potential antimicrobial and anticancer applications (Mahmoud, Abdel-Razek, Frese, Soliman, Sewald, & Shaaban, 2018).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOKLVWUVBNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

CAS RN

1194459-28-3
Record name 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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